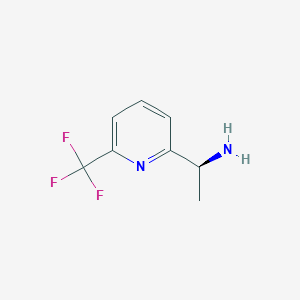
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and (S)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced technologies such as automated reactors and in-line monitoring systems.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(Trifluoromethyl)pyridine: A simpler analog lacking the ethan-1-amine moiety.
6-(Trifluoromethyl)pyridin-2-amine: A related compound with an amine group directly attached to the pyridine ring.
Uniqueness
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the trifluoromethyl and ethan-1-amine groups
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |
InChI Key |
FZDWTYLPDDKVAA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


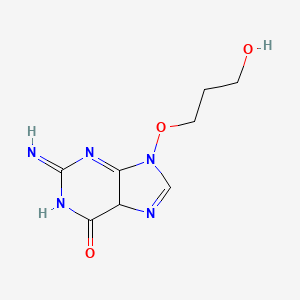


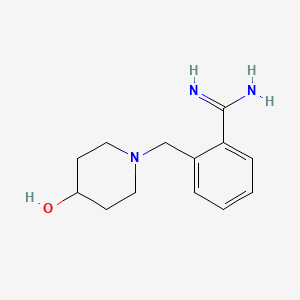

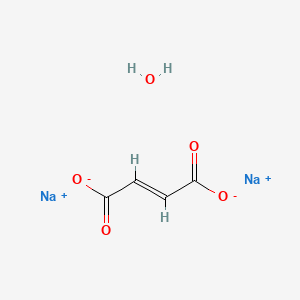
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

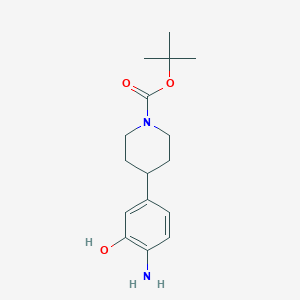
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
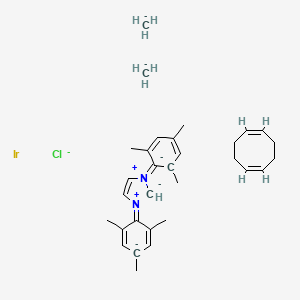

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
